molecular formula C18H19N3O4S3 B2697343 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide CAS No. 2034534-36-4

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

Cat. No. B2697343
M. Wt: 437.55
InChI Key: UZDAIYXRIOWQBQ-UHFFFAOYSA-N
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Description

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C18H19N3O4S3 and its molecular weight is 437.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and oxidation of azole-containing thioethers, including compounds structurally related to 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide, have been explored, demonstrating the selective oxidation processes to obtain sulfoxide or sulfone derivatives using hydrogen peroxide and the catalytic efficiency of selenium dioxide in these reactions (Potapov et al., 2011). These studies are significant for understanding the chemical behavior and modification possibilities of such compounds, providing a foundation for further application-specific adjustments.

Antimicrobial and Anticancer Properties

Research into the antimicrobial and anticancer properties of novel compounds, including those bearing a sulfonamide moiety like 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide, has been conducted. For instance, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moieties and evaluated their antibacterial and antifungal activities, demonstrating promising results (Darwish et al., 2014). Similarly, El-Gaby et al. (2017) reported the synthesis of pyrazole derivatives and their in vitro anticancer activity against Ehrlich ascites carcinoma cells, finding compounds with significant activity (El-Gaby et al., 2017).

Catalytic Applications

The use of related sulfonamide 1,1-dioxide compounds as catalysts in the synthesis of heterocyclic compounds has been investigated. Khazaei et al. (2015) demonstrated the catalytic efficiency of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide in synthesizing pyran, pyrazole, and phthalazine derivatives under aqueous conditions, highlighting the method's advantages like high yields and compliance with green chemistry protocols (Khazaei et al., 2015).

Green Chemistry Approaches

The focus on green chemistry approaches in the synthesis of related compounds is evident in studies like that by Sowmya et al. (2018), where N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides were prepared using 1,3-dipolar cycloaddition methodology, demonstrating potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).

properties

IUPAC Name

4-(4-pyrazol-1-ylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c22-27(23)14-12-20(11-8-18(27)17-3-1-13-26-17)28(24,25)16-6-4-15(5-7-16)21-10-2-9-19-21/h1-7,9-10,13,18H,8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDAIYXRIOWQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide

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